molecular formula C10H10FNO4 B1457075 3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester CAS No. 907602-44-2

3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester

Cat. No. B1457075
M. Wt: 227.19 g/mol
InChI Key: BBYSSQZSIUKMFI-UHFFFAOYSA-N
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Description

The compound you mentioned belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a nitro group (NO2) attached .


Chemical Reactions Analysis

The chemical reactions of nitrobenzenes can be quite diverse, depending on the other functional groups present in the molecule. They can undergo reactions like reduction, coupling reactions, and others .

Scientific Research Applications

Functionalized Polymers for Technological Applications Researchers have synthesized the methyl esters of ω-(para styryl)alkanoic acids, which were later transformed into copolymers through radical copolymerization. These copolymers, with their methyl ester functions converted into tri-n-butyltin carboxylates, showcased improved polymerization processes and significant potential in material sciences, especially in the development of functionalized polymers for various technological applications (Dalil et al., 2000).

Green Chemistry in Pharmaceutical Production In the realm of green chemistry and pharmaceutical manufacturing, esters similar to 3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester are employed as intermediates. One study demonstrated a novel, environmentally friendly synthesis of Flutamide, a drug used in prostate cancer treatment, showcasing the utility of these compounds in the synthesis of complex pharmaceuticals (Bandgar & Sawant, 2006).

Therapeutic Research and Drug Development Compounds structurally similar to 3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester are being studied for their therapeutic properties. For example, a derivative showcased antiarrhythmic activity, indicating its potential in developing new treatments for heart conditions (Shakirov et al., 2006).

Supramolecular Chemistry and Material Science In supramolecular chemistry and material science, the synthesis of esters like 3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester plays a critical role. Such compounds are used in the creation of dendrimers and other complex molecular structures with applications ranging from drug delivery systems to nanotechnology (Percec et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to Material Safety Data Sheets (MSDS) or similar resources for safety information .

Future Directions

The future directions in the study of nitrobenzenes and similar compounds could involve exploring their potential applications in various fields, such as medicine, materials science, and environmental science .

properties

IUPAC Name

methyl 3-(4-fluoro-3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-16-10(13)5-3-7-2-4-8(11)9(6-7)12(14)15/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYSSQZSIUKMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester

CAS RN

907602-44-2
Record name 3-(4-fluoro-3-nitrophenyl)propionic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PJ Krenitsky - 2003 - search.proquest.com
Neurotensin (NT) is a linear tridecapeptide first isolated from bovine hypothalamus shown to have pharmacological properties similar to dopamine antagonists, and as such, analogs of …
Number of citations: 2 search.proquest.com
MN Masuno, IN Pessah, MM Olmstead… - Journal of medicinal …, 2006 - ACS Publications
Bastadin-5, a brominated macro-dilactam from the marine sponge Ianthella basta, enhances release of Ca 2+ from stores within the sarcoplasmic reticulum (SR) of muscle and …
Number of citations: 36 pubs.acs.org

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